Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol
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Overview
Description
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol: is a polyacetylene compound with the molecular formula C14H16O and a molecular weight of 200.276 g/mol . This compound is characterized by its unique structure, which includes multiple conjugated double and triple bonds, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol typically involves the use of polyacetylene precursors. One common method includes the acetylation of tetradeca-4,6,12-trien-8,10-diyn-1-ol using acetic anhydride in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity . The use of automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple conjugated bonds allow it to participate in electron transfer reactions, influencing various biochemical processes . It can bind to enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetradeca-4,6,12-trien-8,10-diyn-1-ol: A closely related compound without the acetyl group.
(4E, 6E, 12E)-1-acetoxy-3-isovaleryloxytetradeca-4,6,12-trien-8,10-diyn-14-ol: Another polyacetylene compound with different substituents.
Uniqueness
Acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
13081-22-6 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
acetic acid;tetradeca-4,6,12-trien-8,10-diyn-1-ol |
InChI |
InChI=1S/C14H16O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-3,8-11,15H,12-14H2,1H3;1H3,(H,3,4) |
InChI Key |
XCVMJABMSCTWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC#CC=CC=CCCCO.CC(=O)O |
Origin of Product |
United States |
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